REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:10][N:9]=[C:8]([CH3:11])[CH:7]=1)=[O:5])[CH3:2].[H-].[Na+].O.O1CCC[CH2:16]1>>[CH2:1]([O:3][C:4]([C:6]1[N:10]([CH3:16])[N:9]=[C:8]([CH3:11])[CH:7]=1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.0893 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC(=NN1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
377.6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add it
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
the reaction with methyl iodide (excess)
|
Type
|
CUSTOM
|
Details
|
remove the tetrahydrofuran in vacuo
|
Type
|
CUSTOM
|
Details
|
Partition the residue between ethyl acetate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(N=C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |